molecular formula C22H18N2O3S B2931239 4-methoxy-N-(1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl)benzamide CAS No. 896596-93-3

4-methoxy-N-(1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl)benzamide

Cat. No. B2931239
CAS RN: 896596-93-3
M. Wt: 390.46
InChI Key: SDQOTFMHZAVNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl)benzamide is a synthetic compound with potential applications in scientific research. This compound is also known as THIQ and has been studied extensively for its biological activities. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of THIQ are discussed below.

Mechanism of Action

The exact mechanism of action of THIQ is not fully understood. However, it is known to bind to the sigma-2 receptor, which is a transmembrane protein that is expressed in various tissues. The sigma-2 receptor is involved in various cellular processes such as apoptosis, proliferation, and differentiation. THIQ has been found to induce apoptosis in cancer cells by activating the sigma-2 receptor.
Biochemical and Physiological Effects:
THIQ has been studied for its biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit cell proliferation. THIQ has also been found to modulate calcium homeostasis and mitochondrial function. Additionally, THIQ has been found to enhance the efficacy of chemotherapy in cancer cells.

Advantages and Limitations for Lab Experiments

THIQ has several advantages for lab experiments. It is a potent ligand for the sigma-2 receptor and can be used as a tool compound to study the receptor and its biological functions. THIQ has also been found to have potential anticancer properties and can be used in cancer research. However, THIQ has some limitations for lab experiments. It is a synthetic compound and may not accurately mimic the biological functions of natural compounds. Additionally, THIQ has not been extensively studied for its toxicity and safety.

Future Directions

There are several future directions for research on THIQ. One direction is to further investigate the mechanism of action of THIQ and its interactions with the sigma-2 receptor. Another direction is to study the potential applications of THIQ in cancer research and therapy. Additionally, future research can focus on the development of analogs of THIQ with improved potency and selectivity for the sigma-2 receptor. Finally, further studies are needed to evaluate the toxicity and safety of THIQ.

Synthesis Methods

The synthesis of 4-methoxy-N-(1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl)benzamide involves the reaction of 2-amino-4-methoxybenzoic acid with 2-acetylthiophene to form 4-methoxy-N-(2-acetyl-3-thienyl)benzamide. This intermediate is then reacted with 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to form the final product THIQ.

Scientific Research Applications

THIQ has been studied for its potential applications in scientific research. It has been found to be a potent ligand for the sigma-2 receptor, which is involved in various cellular processes such as apoptosis, proliferation, and differentiation. THIQ has been used as a tool compound to study the sigma-2 receptor and its biological functions. Additionally, THIQ has been studied for its potential anticancer properties.

properties

IUPAC Name

4-methoxy-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-24-17-7-4-3-6-16(17)20(25)19(18-8-5-13-28-18)21(24)23-22(26)14-9-11-15(27-2)12-10-14/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQOTFMHZAVNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=C(C=C3)OC)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl)benzamide

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